molecular formula C9H11Cl2OP B14299904 (2,4,6-Trimethylphenyl)phosphonic dichloride CAS No. 114070-55-2

(2,4,6-Trimethylphenyl)phosphonic dichloride

Katalognummer: B14299904
CAS-Nummer: 114070-55-2
Molekulargewicht: 237.06 g/mol
InChI-Schlüssel: LTOCGTXJKWDABX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4,6-Trimethylphenyl)phosphonic dichloride, also known as phosphonic dichloride, (2,4,6-trimethylphenyl)-, is an organophosphorus compound with the molecular formula C9H11Cl2OP and a molecular weight of 237.06 g/mol . This compound is characterized by the presence of a phosphonic dichloride group attached to a 2,4,6-trimethylphenyl ring, making it a versatile reagent in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4,6-trimethylphenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:

[ \text{2,4,6-Trimethylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4,6-Trimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of (2,4,6-Trimethylphenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which facilitates the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,4,6-Trimethylphenyl)phosphonic dichloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other phosphonic dichlorides. This structural feature can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions .

Eigenschaften

CAS-Nummer

114070-55-2

Molekularformel

C9H11Cl2OP

Molekulargewicht

237.06 g/mol

IUPAC-Name

2-dichlorophosphoryl-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H11Cl2OP/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3

InChI-Schlüssel

LTOCGTXJKWDABX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)P(=O)(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.